molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No. B195668
CAS RN: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl benzoate can be synthesized in the laboratory through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . A detailed microscale preparation of ethyl benzoate involves warming ethanol and benzoic acid in a plastic pipette, before warming the mixture in a water bath .


Molecular Structure Analysis

The molecular structure of ethyl benzoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of ethyl benzoate via esterification of benzoic acid with ethanol in a reactive distillation is challenging due to complex thermodynamic behavior of the chemical reaction . The difficulty of keeping the reactants together in the reaction zone causes a significant decrease in the conversion of benzoic acid in a conventional reactive distillation column .


Physical And Chemical Properties Analysis

Ethyl benzoate has a molecular weight of 150.17 g/mol . It has a melting point of -34 °C and a boiling point of 212 °C . The density of ethyl benzoate is 1.045 g/mL at 25 °C . It is insoluble in water but miscible with organic solvents .

Scientific Research Applications

Light Scattering in Liquids

  • Study : Low frequency light scattering from liquid and supercooled ethyl benzoate was investigated, revealing insights into the behavior of ethyl benzoate at different temperatures, particularly focusing on its depolarized spectra characteristics (Bezot, Searby, & Sixou, 1975).

Organic Chemistry Education

  • Study : Ethyl benzoate's preparation was used as an example to introduce synthetic methodology in an organic chemistry laboratory course, enhancing students' understanding and innovative thinking in scientific research (Chen et al., 2017).

Catalysis in Polymerization

  • Studies :
    • The role of ethyl benzoate in a catalyst system for propylene polymerization was examined, with findings indicating its influence on the yield and stereospecificity of isotactic polymers (Kashiwa, Kawasaki, & Yoshitake, 1986).
    • Another research explored the effect of ethyl benzoate as both an internal and external base in MgCl2-supported Ziegler-Natta systems for propene polymerization, proposing a model of active sites for isotactic 1-alkenes polymerization (Busico et al., 1985).

Insect Biochemistry

  • Studies :
    • Ethyl benzoate derivatives were investigated for their anti-juvenile hormone activity in insects, influencing metamorphosis and hormone synthesis (Kaneko et al., 2011).
    • Another study synthesized novel anti-juvenile hormone agents from ethyl benzoate, examining their effects on insect development and metamorphosis (Kuwano et al., 2008).

Plant Physiology

  • Study : The expression of a specific enzyme responsible for the biosynthesis of benzyl benzoate in petunia was explored, linking it to ethylene signals and pollination, providing insights into plant hormone regulation and response (Dexter et al., 2008).

Pharmaceutical Research

  • Study : Research into ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives showed potential for anti-platelet activity and the development of novel antiplatelet drugs (Chen et al., 2008).

Safety And Hazards

Ethyl benzoate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

ethyl benzoate
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InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAGJQAFMTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3038696
Record name Ethyl benzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour
Record name Benzoic acid, ethyl ester
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Record name Ethyl benzoate
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Boiling Point

75.50 °C. @ 760.00 mm Hg
Record name Ethyl benzoate
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Solubility

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoate
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Density

1.043-1.050
Record name Ethyl benzoate
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Vapor Pressure

0.26 [mmHg]
Record name Ethyl benzoate
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Product Name

Ethyl benzoate

CAS RN

93-89-0
Record name Ethyl benzoate
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Record name ETHYL BENZOATE
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Record name Benzoic acid, ethyl ester
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Record name Ethyl benzoate
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Melting Point

-34 °C
Record name Ethyl benzoate
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Synthesis routes and methods I

Procedure details

(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester (12.0 g, 32.2 mmol) (see Preparation 7), 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were stirred in dioxan (180 ml) at 70° C. under an atmosphere of nitrogen for 18 hours. Starting material remained, so a further aliquot of 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were added along with dioxan (420 ml) and N,N-dimethylformamide (40 ml) and the reaction stirred at 70° C. for a further 22 hours. The solvent was then removed under reduced pressure, the residue partitioned between ethyl acetate (200 ml) and water (200 ml), and the organic layer separated. The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate:hexane to give 3-{3-[4-tert-butoxycarbonylamino-methyl)-benzylcarbamoyl]-pyridin-2-yloxy}-benzoic acid ethyl ester (7.42 mg) as an off-white foam.
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask were added 6.1 g of benzoic acid and 40 ml of anhydrous ethanol, to which 2 ml of concentrated sulfuric acid was added slowly and dropwise with stirring, and the mixture was heated under reflux for 6 hours, and then cooled to room temperature. The solvent was distilled under reduced pressure, and the residue was diluted with 30 ml of ethyl acetate and 25 ml of water. The aqueous layer was extracted with ethyl acetate (30 ml×2) and the organic layers were combined, washed with saturated sodium bicarbonate solution to neutral and then with saturated NaCl, dried with anhydrous magnesium sulfate, and filtrated. The solvent was distilled under reduced pressure to give ethyl benzoate.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To ethanol (15 mL) was added 4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester (0.50 g, 0.80 mmol), cyanamide (0.60 g, 14 mmol), and 6 M hydrochloric acid (0.7 mL). After refluxing for 19 hours, cyanamide (0.60 g, 14 mmol) and 6 M hydrochloric acid (0.7 mL) was added and refluxing was continued for 4 hours. The reaction mixture was concentrated in vacuo and purified by HPLC to give 4-[[2-[3-(guanidino)phenoxy)-6-(5-cyano-2-benzyloxyphenoxy)-3,5-difluoro-pyridin-4-yl)oxy]-3-methoxy]benzoic acid, ethyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of benzoic acid (1.22 g) and triethylamine (2.8 ml) in dry tetrahydrofuran (20 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (1.85 g) is added at room temperature while stirring, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is admixed with water and extracted with ethyl acetate. The extract is washed with water, an aqueous solution of sodium hydrogencarbonate, 1 N hydrochloric acid and water in order, dried and concentrated to give ethyl benzoate (1.3 g) as an oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzoate
Reactant of Route 2
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Reactant of Route 3
Ethyl benzoate
Reactant of Route 4
Ethyl benzoate
Reactant of Route 5
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Reactant of Route 6
Ethyl benzoate

Citations

For This Compound
16,500
Citations
TM Aminabhavi, HTS Phayde… - Journal of Chemical …, 1994 - ACS Publications
… Ethyl acetate (Fischer, Madras) and ethyl benzoate (CDH, New Delhi) were purified by therecommended methods (22, 23). The purities of ethyl acetate and ethyl benzoate were …
Number of citations: 154 pubs.acs.org
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
Densities and viscosities for binary mixtures of six flavor esters (isoamyl acetate, ethyl caproate, ethyl benzoate, isoamyl butyrate, ethyl phenylacetate, and ethyl caprylate) with ethanol …
Number of citations: 54 pubs.acs.org
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… positive for the mixtures of ethyl benzoate + ethanol and ethyl … 298.15 K show the order as ethyl benzoate + ethanol > ethyl … 298.15 K show the order as ethyl benzoate + ethanol > ethyl …
Number of citations: 45 pubs.acs.org
C Yuan, Z Lu, Z Jin - Food chemistry, 2014 - Elsevier
… ethyl benzoate was able to form an inclusion complex with HPCD, and the ethyl benzoate/… different spectroscopic features and properties from ethyl benzoate. The stoichiometry of the …
Number of citations: 49 www.sciencedirect.com
TM Aminabhavi, SK Raikar… - Journal Of Chemical And …, 1993 - ACS Publications
… esters such as methyl acetate, ethyl acetate, n-butyl acetate, methyl benzoate, and ethyl benzoate are the polar solvents used in a variety of engineering applications. To thebest of our …
Number of citations: 59 pubs.acs.org
B Sullivan, I Carrera, M Drouin… - Angewandte Chemie, 2009 - Wiley Online Library
… (seven operations) from ethyl benzoate. The base-induced … of oseltamivir from ethyl benzoate has been accomplished. It is … Ethyl benzoate, a commodity chemical, contains all of the …
Number of citations: 110 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
… Based on the data from ethyl benzoate and read-across … ; ethyl benzoate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; ethyl benzoate …
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 2002 - ACS Publications
… Ethyl Benzoate. A search of the literature through June 1996 … hence enthalpy of formation of ethyl benzoate. The report by … capacity, 52,71 and density 53-63,72-75 of ethyl benzoate. …
Number of citations: 92 pubs.acs.org
MJ Lee, PL Chou, H Lin - Industrial & engineering chemistry …, 2005 - ACS Publications
… The kinetic data of the synthesis of ethyl benzoate and the hydrolysis of ethyl benzoate were correlated simultaneously with various kinetic models. For the synthesis of ethyl benzoate, …
Number of citations: 22 pubs.acs.org
W Zhang, Y Zhang, L Zhao, W Wei - Energy & Fuels, 2010 - ACS Publications
… Ethyl benzoate was used as a model molecule to investigate … As a comparison, HDO reactions of ethyl benzoate were also … (HDO) evaluation of ethyl benzoate and characterization of …
Number of citations: 100 pubs.acs.org

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